

# Application Notes and Protocols for DA-0157 in Patient-Derived Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DA-0157** is a novel small-molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). Preclinical studies have demonstrated its potent activity in overcoming resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation, as well as its efficacy in models with EGFR/ALK comutations.[1] Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, are invaluable tools for the preclinical evaluation of novel therapeutics like **DA-0157**.[2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **DA-0157** in NSCLC PDX models, with a specific focus on models harboring EGFR resistance mutations.

## **Data Presentation**

The in vivo efficacy of **DA-0157** has been demonstrated in various preclinical models. The following table summarizes the quantitative data from a key study.

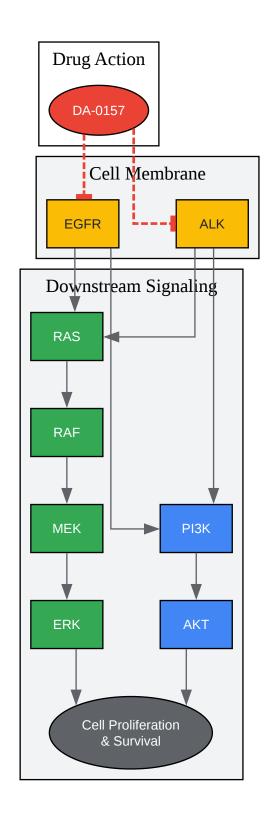


Model Type	Model Name	Genetic Profile	Treatment	Dose	Tumor Growth Inhibition (TGI)
PDX	LD1-0025- 200717	EGFR Del19/T790M /C797S	DA-0157	40 mg/kg/day	98.3%
CDX	Ba/F3-EML- 4-ALK- L1196M	EML4-ALK (L1196M)	DA-0157	40 mg/kg/day	125.2%
CDX	NCI-H1975 & NCI-H3122 (dual implant)	EGFR Del19/T790M /C797S & EML4-ALK	DA-0157	40 mg/kg/day	89.5% & 113.9%

## **Signaling Pathways and Experimental Workflow**

To visualize the mechanism of action of **DA-0157** and the experimental workflow for its evaluation in PDX models, the following diagrams are provided.





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**DA-0157** inhibits EGFR and ALK signaling pathways.





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Experimental workflow for DA-0157 evaluation in PDX models.

## Experimental Protocols Establishment of the LD1-0025-200717 PDX Model

This protocol is based on the characterization of the LD1-0025-200717 PDX model and general procedures for establishing NSCLC PDX models.[3][4]

### 1.1. Patient Sample:

- The LD1-0025-200717 PDX model was established from a Non-Small Cell Lung Cancer (NSCLC) patient with an EGFR exon 19 deletion.[3]
- The patient had developed resistance to first-generation EGFR inhibitors (icotinib/erlotinib)
  through the acquisition of the T790M mutation, and subsequently developed resistance to
  the third-generation inhibitor osimertinib (AZD9291) via the C797S mutation.[3]

#### 1.2. Materials:

- Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).[3]
- · Sterile surgical instruments.
- Tumor transport medium (e.g., RPMI-1640 with antibiotics).
- Phosphate-buffered saline (PBS).
- Matrigel (optional).



#### 1.3. Procedure:

- Tumor Tissue Procurement: Obtain fresh tumor tissue from the patient via surgical resection or biopsy, collected in sterile transport medium on ice.[5]
- Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove non-tumor tissue and debris. Mince the viable tumor tissue into small fragments (approximately 2-3 mm<sup>3</sup>).[5]
- Implantation:
  - Anesthetize the mouse.
  - Make a small incision on the flank and create a subcutaneous pocket.
  - Implant one to two tumor fragments into the subcutaneous space.
  - Close the incision with wound clips or sutures.
- Monitoring and Passaging:
  - Monitor the mice for tumor growth.
  - When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and harvest the tumor.
  - Process the harvested tumor as described in step 2 and implant fragments into new recipient mice for model expansion (passaging).[6]

## In Vivo Administration of DA-0157

This protocol is a generalized procedure based on the administration of small molecule tyrosine kinase inhibitors in mouse PDX models.[7][8]

#### 2.1. Materials:

DA-0157 compound.



- Vehicle for formulation (e.g., a solution of 0.5% carboxymethylcellulose sodium in sterile water).
- · Oral gavage needles.
- Syringes.

#### 2.2. Procedure:

- Drug Formulation: Prepare a suspension of **DA-0157** in the chosen vehicle at the desired concentration for the target dose (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume).
- · Animal Dosing:
  - Weigh each mouse to determine the precise volume of the drug suspension to be administered.
  - Administer the **DA-0157** formulation via oral gavage (p.o.).
  - For a 40 mg/kg/day dose, administer the formulation once daily.
  - The control group should receive the vehicle alone following the same schedule.

## **Tumor Measurement and Efficacy Evaluation**

#### 3.1. Procedure:

- Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using digital calipers.
- Tumor Volume Calculation: Calculate the tumor volume using the formula:
  - Tumor Volume (mm³) = (Length × Width²) / 2
- Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
- 3.2. TGI Calculation: The TGI is calculated using the following formula:



• TGI (%) = [1 - (Tf / Ti) / (Cf / Ci)] × 100

#### Where:

- Tf = Mean tumor volume of the treated group at the end of the study.
- Ti = Mean tumor volume of the treated group at the start of treatment.
- Cf = Mean tumor volume of the control group at the end of the study.
- Ci = Mean tumor volume of the control group at the start of treatment.

## Pharmacodynamic (PD) Marker Analysis (Optional)

To confirm the on-target activity of **DA-0157**, Western blot analysis of key signaling proteins in tumor lysates can be performed.

#### 4.1. Procedure:

- Sample Collection: At the end of the efficacy study, or at specific time points after the final dose, harvest tumors from a subset of mice from each treatment group.
- Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Western Blotting:
  - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, ALK, and downstream effectors such as AKT and ERK.
  - Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
  - Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

## Conclusion



**DA-0157** demonstrates significant antitumor activity in patient-derived xenograft models of NSCLC, particularly those with acquired resistance to third-generation EGFR inhibitors. The protocols provided herein offer a framework for the in vivo evaluation of **DA-0157** and other targeted therapies in clinically relevant preclinical models. Adherence to detailed and standardized procedures is crucial for generating reproducible and translatable data to guide further clinical development.

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